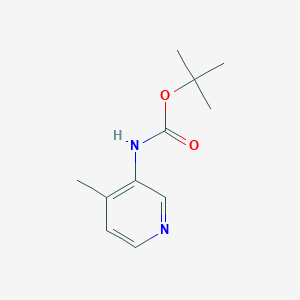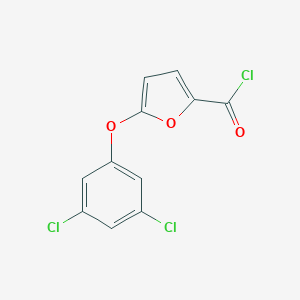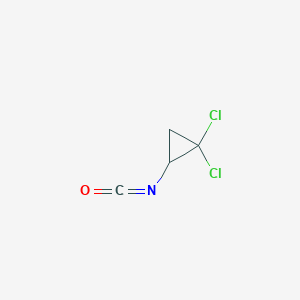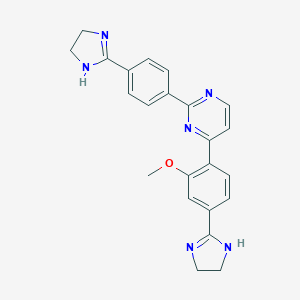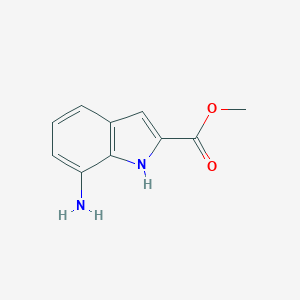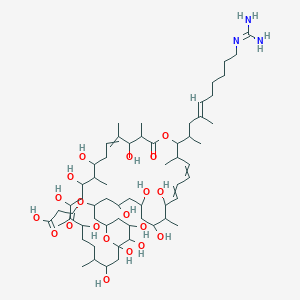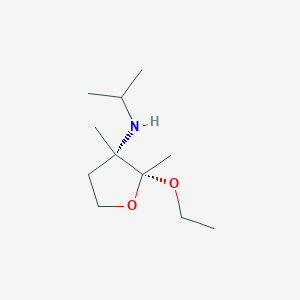
(2R,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine, also known as (R,R)-FMe-EPhedrine, is a chiral amine that has been used in various scientific research applications. This compound is of interest due to its potential use as a building block for the synthesis of other chiral compounds.
Wirkmechanismus
The mechanism of action of (R,R)-FMe-EPhedrine is not well understood. However, it is believed that this compound may act as a chiral auxiliary in various chemical reactions, allowing for the synthesis of other chiral compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (R,R)-FMe-EPhedrine. However, it is believed that this compound may have similar effects to ephedrine, which is a sympathomimetic drug that can stimulate the central nervous system and increase heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (R,R)-FMe-EPhedrine in lab experiments is its chiral nature, which allows for the synthesis of other chiral compounds. However, one limitation is the limited information available on the biochemical and physiological effects of this compound.
Zukünftige Richtungen
There are several potential future directions for the study of (R,R)-FMe-EPhedrine, including:
1. Further investigation into the mechanism of action of this compound
2. Exploration of the potential use of (R,R)-FMe-EPhedrine in the synthesis of chiral drugs
3. Development of new chiral catalysts for the synthesis of (R,R)-FMe-EPhedrine and other chiral compounds
4. Study of the biochemical and physiological effects of (R,R)-FMe-EPhedrine to better understand its potential uses and limitations in scientific research.
Synthesemethoden
(R,R)-FMe-EPhedrine can be synthesized through a multi-step process involving the reduction of ephedrine to form pseudoephedrine, followed by the resolution of the pseudoephedrine into its enantiomers. The (R,R)-FMe-EPhedrine enantiomer can then be synthesized through the reaction of (R)-2-ethoxy-1-(4-fluorophenyl)propan-2-amine with (S)-3-chloro-2,3-dimethylbutane in the presence of a chiral catalyst.
Wissenschaftliche Forschungsanwendungen
(R,R)-FMe-EPhedrine has been used in various scientific research applications, including as a chiral building block for the synthesis of other chiral compounds. This compound has also been studied for its potential use in the synthesis of chiral ligands for asymmetric catalysis. Additionally, (R,R)-FMe-EPhedrine has been studied for its potential use in the synthesis of chiral drugs.
Eigenschaften
CAS-Nummer |
192324-20-2 |
|---|---|
Produktname |
(2R,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine |
Molekularformel |
C11H23NO2 |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
(2R,3S)-2-ethoxy-2,3-dimethyl-N-propan-2-yloxolan-3-amine |
InChI |
InChI=1S/C11H23NO2/c1-6-13-11(5)10(4,7-8-14-11)12-9(2)3/h9,12H,6-8H2,1-5H3/t10-,11+/m0/s1 |
InChI-Schlüssel |
JISPIDGVAMQELL-WDEREUQCSA-N |
Isomerische SMILES |
CCO[C@]1([C@@](CCO1)(C)NC(C)C)C |
SMILES |
CCOC1(C(CCO1)(C)NC(C)C)C |
Kanonische SMILES |
CCOC1(C(CCO1)(C)NC(C)C)C |
Synonyme |
3-Furanamine,2-ethoxytetrahydro-2,3-dimethyl-N-(1-methylethyl)-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)
